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molecular formula C7H7ClOS B8751174 2-Acetyl-5-chloro-4-methylthiophene CAS No. 91505-26-9

2-Acetyl-5-chloro-4-methylthiophene

Cat. No. B8751174
M. Wt: 174.65 g/mol
InChI Key: ROMCXPKYPGODDM-UHFFFAOYSA-N
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Patent
US04590203

Procedure details

A mixture of 20 g (0,15 mol) of 2-chloro-3-methylthiophene and 18,6 g (0,18 mol) of acetic acid anhydride were heated to 70° C. and 1,8 ml of orthophosphoric acid were dropped thereto such that the reaction temperature remained below 75° C. Then it was stirred 3 hours at 100° C., 50 ml of H2O were added, the organic phase was extracted twice with 10 ml of saturated NaHCO3 -solution, dried over Na2SO4 and fractionated distilled in vacuo. Yield 15,8 g (60%), b.p. 85°-88° C./4 mbar.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH3:7].[C:8](OC(=O)C)(=[O:10])[CH3:9].P(=O)(O)(O)O>O>[Cl:1][C:2]1[S:3][C:4]([C:8]([CH3:9])=[O:10])=[CH:5][C:6]=1[CH3:7]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC=1SC=CC1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
Then it was stirred 3 hours at 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remained below 75° C
EXTRACTION
Type
EXTRACTION
Details
the organic phase was extracted twice with 10 ml of saturated NaHCO3 -solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
DISTILLATION
Type
DISTILLATION
Details
fractionated distilled in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=C(C=C(S1)C(=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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